molecular formula C12H7ClN4O2S B2935400 6-chloro-4-hydroxy-N-(1,3,4-thiadiazol-2-yl)quinoline-3-carboxamide CAS No. 955313-99-2

6-chloro-4-hydroxy-N-(1,3,4-thiadiazol-2-yl)quinoline-3-carboxamide

Cat. No.: B2935400
CAS No.: 955313-99-2
M. Wt: 306.72
InChI Key: AQURYDILHILLBM-UHFFFAOYSA-N
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Description

6-Chloro-4-hydroxy-N-(1,3,4-thiadiazol-2-yl)quinoline-3-carboxamide (CAS 955313-99-2) is a synthetic hybrid compound incorporating two privileged pharmacophores: the 4-hydroxy-2-quinolinone scaffold and the 1,3,4-thiadiazole ring . This molecular architecture is of significant interest in medicinal chemistry for developing multi-target agents. The 4-hydroxyquinolinone core is established as a key structure in several bioactive molecules, contributing to a wide range of activities including anti-inflammatory and anticancer effects . Notably, quinolinone-3-carboxamide analogues have demonstrated potent lipoxygenase (LOX) inhibitory activity, indicating promise as anti-inflammatory agents, and have shown cytotoxic effects against various human cancer cell lines such as colorectal adenocarcinoma (Caco-2), colon cancer (HCT-116), and breast cancer (MCF-7) . The 1,3,4-thiadiazole moiety significantly enhances the compound's drug-likeness, offering favorable metabolic stability and membrane permeability, which is critical for antibacterial activity . Specifically, N-thiadiazole-4-hydroxy-2-quinolone-3-carboxamide derivatives have been identified and evaluated as potential antibacterial agents against Staphylococcus aureus . With a molecular formula of C12H7ClN4O2S and a molecular weight of 306.73 g/mol, this compound is a valuable chemical tool for researchers exploring new therapeutic strategies in oncology and infectious diseases . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

6-chloro-4-oxo-N-(1,3,4-thiadiazol-2-yl)-1H-quinoline-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7ClN4O2S/c13-6-1-2-9-7(3-6)10(18)8(4-14-9)11(19)16-12-17-15-5-20-12/h1-5H,(H,14,18)(H,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQURYDILHILLBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)C(=O)C(=CN2)C(=O)NC3=NN=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-chloro-4-hydroxy-N-(1,3,4-thiadiazol-2-yl)quinoline-3-carboxamide typically involves the following steps:

  • Formation of Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the reaction of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.

  • Introduction of Chloro and Hydroxy Groups: Chlorination and hydroxylation reactions are performed to introduce the respective substituents at the appropriate positions on the quinoline ring.

  • Coupling with Thiadiazole: The thiadiazole moiety is introduced through a coupling reaction with 1,3,4-thiadiazole-2-amine.

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring purity and yield. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and reproducibility.

Types of Reactions:

  • Oxidation: The quinoline core can undergo oxidation reactions to introduce hydroxyl groups.

  • Substitution: Chlorination and amination reactions are examples of substitution reactions that modify the quinoline ring.

  • Coupling Reactions: The final step involves coupling the quinoline derivative with the thiadiazole moiety.

Common Reagents and Conditions:

  • Oxidizing Agents: Potassium permanganate, chromyl chloride, and hydrogen peroxide are commonly used for oxidation reactions.

  • Chlorinating Agents: Thionyl chloride and phosphorus pentachloride are used for chlorination.

  • Coupling Reagents: Carbodiimides and coupling agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) are used for the final coupling step.

Major Products Formed:

  • Hydroxylated Quinolines: These are intermediates in the synthesis process.

  • Chlorinated Quinolines: These intermediates are further reacted to introduce the thiadiazole moiety.

  • Final Product: 6-Chloro-4-hydroxy-N-(1,3,4-thiadiazol-2-yl)quinoline-3-carboxamide.

Scientific Research Applications

Chemistry: This compound is used as a building block in the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology: The compound has shown potential in biological studies, particularly in the development of new drugs. Its derivatives have been investigated for their antimicrobial and anticancer properties.

Medicine: Research has indicated that derivatives of this compound may have therapeutic potential. Studies have explored its use in treating infections and cancer.

Industry: The compound's unique properties make it useful in the development of new materials and chemicals. It can be used in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism by which 6-chloro-4-hydroxy-N-(1,3,4-thiadiazol-2-yl)quinoline-3-carboxamide exerts its effects involves interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to inhibition or activation of biological pathways. The exact mechanism can vary depending on the specific application and derivative.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

6-Fluoro-4-Hydroxy-N-(1,3,4-Thiadiazol-2-yl)Quinoline-3-Carboxamide

The fluoro-substituted analog (6-fluoro variant) shares the same core structure but replaces the chloro group with a fluorine atom at position 4. Fluorine’s smaller atomic radius and higher electronegativity may enhance membrane permeability and metabolic stability compared to chlorine. However, the chloro group’s increased lipophilicity could improve target binding in hydrophobic pockets.

N3-(1-(3,5-Dimethyl)Adamantyl)-1-Pentyl-4-Thioxo-1,4-Dihydroquinoline-3-Carboxamide (Compound 47)

This compound, synthesized in the same J. Med. Chem. study , replaces the hydroxyl group with a thioxo (S=O) moiety and introduces a bulky adamantyl-pentyl side chain. Key differences include:

  • 4-Thioxo vs.
  • Adamantyl-Pentyl Substituent : This hydrophobic side chain enhances lipophilicity, likely improving blood-brain barrier penetration compared to the thiadiazole-linked carboxamide in the target compound.
  • Biological Activity : While specific data for the target compound are unavailable, Compound 47 exhibited moderate activity in preliminary assays (LC-MS: m/z 437 ), suggesting structural modifications significantly impact potency.

General 4-Oxo-1,4-Dihydroquinoline-3-Carboxamide Derivatives

The J. Med. Chem. study outlines synthetic procedures for analogs with varying aryl and alkyl substituents. For example:

  • 1-Pentyl-4-Oxo Derivatives (38–40): These compounds lack the thiadiazole ring and instead feature simple aryl carboxamides.
  • Synthetic Methodology : The target compound’s synthesis likely mirrors the described protocols (e.g., acyl chloride formation and amine coupling ), but the thiadiazole amine (vs. aryl/pentyl amines) introduces distinct steric and electronic challenges.

Structural and Functional Data Table

Compound R6 X at Position 4 Carboxamide Substituent Key Properties
Target Compound Cl OH 1,3,4-Thiadiazol-2-yl High polarity, moderate lipophilicity
6-Fluoro Analog F OH 1,3,4-Thiadiazol-2-yl Enhanced metabolic stability
Compound 47 H S Adamantyl-pentyl High lipophilicity, CNS penetration potential
1-Pentyl-4-Oxo Derivatives (38–40) Variable O Aryl groups Simplified synthesis, lower binding affinity

Research Implications and Gaps

  • Pharmacological Data : The evidence lacks explicit IC50, solubility, or toxicity data for the target compound, necessitating further experimental validation.
  • Thiadiazole vs. Adamantyl Moieties : Comparative studies could clarify whether the thiadiazole ring’s hydrogen-bonding capacity outweighs the adamantyl group’s pharmacokinetic advantages.
  • Halogen Effects : Direct comparisons between chloro and fluoro analogs (e.g., binding assays) would elucidate substituent-driven activity differences.

Biological Activity

6-Chloro-4-hydroxy-N-(1,3,4-thiadiazol-2-yl)quinoline-3-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound combines a quinoline backbone with a thiadiazole moiety, which is known for its pharmacological potential. The unique structural features of this compound suggest significant applications in antimicrobial, antiviral, and anticancer therapies.

  • Molecular Formula : C₁₃H₉ClN₄O₂S
  • Molecular Weight : 320.75 g/mol
  • CAS Number : 955301-52-7

The biological activity of 6-chloro-4-hydroxy-N-(1,3,4-thiadiazol-2-yl)quinoline-3-carboxamide can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit enzymes critical for various biological processes, impacting cellular functions.
  • DNA/RNA Interaction : It has the potential to bind to nucleic acids, thereby interfering with their replication and transcription.
  • Receptor Modulation : The compound may interact with specific cellular receptors, altering their signaling pathways and influencing cell behavior.

Biological Activity Overview

Research indicates that derivatives of quinoline and thiadiazole exhibit significant antibacterial and anticancer properties. Below is a summary of key findings regarding the biological activities associated with this compound:

Antibacterial Activity

The compound has been evaluated for its antibacterial properties against various strains of bacteria, including drug-resistant strains:

Bacteria Strain Minimum Inhibitory Concentration (MIC) Notes
Staphylococcus aureus< 1 μg/mLEffective against methicillin-resistant strains (MRSA) .
Escherichia coli1 μg/mLComparable to standard antibiotics .
Klebsiella pneumoniae0.25 μg/mLDemonstrated potent activity .

Anticancer Activity

The compound has shown promise in anticancer research, particularly through mechanisms involving apoptosis induction and cell cycle arrest:

Cancer Cell Line IC₅₀ Value (nM) Mechanism of Action
MCF-7 (Breast Cancer)20.1Induces ROS generation leading to cytotoxicity .
KB-V1 (Cervical Cancer)14Interferes with tubulin polymerization .

Case Studies

Several studies have investigated the biological activity of compounds related to 6-chloro-4-hydroxy-N-(1,3,4-thiadiazol-2-yl)quinoline-3-carboxamide:

  • Antimicrobial Study : A derivative of this compound was tested against clinical isolates of MRSA and exhibited a significant reduction in bacterial growth compared to vancomycin, highlighting its potential as a new antibiotic .
  • Cytotoxicity Assessment : In vitro studies demonstrated that the compound has selective toxicity towards cancer cells while sparing normal cells, suggesting a favorable therapeutic index .
  • Mechanism Elucidation : Molecular docking studies identified DNA gyrase B as a target for the compound, providing insights into its mechanism of action against bacterial strains .

Q & A

What are the established synthetic routes for 6-chloro-4-hydroxy-N-(1,3,4-thiadiazol-2-yl)quinoline-3-carboxamide, and what key reaction conditions optimize yield?

Answer:
The compound is synthesized via a multi-step route involving:

Hydrazone Formation : Reacting 3-formyl-2-chloroquinoline with oxamic acid thiohydrazides in ethanol/triethylamine (TEA) under reflux to form hydrazone intermediates.

Cyclization : The hydrazones undergo cyclization in dimethylformamide (DMF) to yield the 1,3,4-thiadiazole ring fused with the quinoline core.
Key Conditions :

  • Solvent: Ethanol/TEA for hydrazone formation; DMF for cyclization.
  • Temperature: Reflux (~80–100°C).
  • Purification: Column chromatography (silica gel) or recrystallization.
    Reference :

Which spectroscopic and crystallographic techniques are most effective for characterizing the structure of this compound?

Answer:
Spectroscopic Methods :

  • NMR : 1^1H and 13^13C NMR to confirm substituent positions and hydrogen bonding (e.g., hydroxyl and amide protons).
  • Mass Spectrometry (MS) : High-resolution MS for molecular weight validation.
    Crystallographic Techniques :
  • Single-Crystal X-ray Diffraction : Resolves 3D conformation, intermolecular interactions (e.g., C–H⋯N hydrogen bonds, π-π stacking). Example: Crystallographic data for a related quinoline-thiadiazole derivative showed centroid–centroid distances of 3.7022 Å .
    Reference :

How does the hydroxyl group on the quinoline moiety influence stability, and what storage conditions are recommended?

Answer:

  • Stability Considerations :
    • The hydroxyl group increases susceptibility to oxidation. Stabilizing agents (e.g., antioxidants) or inert atmospheres (N2_2) are recommended during synthesis.
    • Quinoline derivatives are prone to photodegradation; store in amber glassware.
  • Storage :
    • Dry, ventilated environment (<25°C).
    • Protect from light and moisture.
      Reference :

How can computational methods like molecular docking predict the biological activity of this compound against specific targets?

Answer:
Methodology :

Target Selection : Prioritize enzymes with known quinoline/thiadiazole interactions (e.g., kinases, GSK-3β).

Docking Software : Use AutoDock Vina or Schrödinger Suite for binding affinity calculations.

Validation : Compare docking scores with experimental IC50_{50} values from enzymatic assays.
Example : A study on similar thiadiazole derivatives identified key hydrogen bonds (e.g., NH⋯O=C) and hydrophobic interactions with GSK-3β’s ATP-binding pocket .
Reference :

What strategies can modify the quinoline and thiadiazole moieties to enhance solubility without compromising bioactivity?

Answer:
Functionalization Strategies :

  • Quinoline Modifications :
    • Introduce polar groups (e.g., –SO3_3H, –COOH) at the 4-hydroxy position.
    • Replace chloro with hydrophilic substituents (e.g., –NH2_2).
  • Thiadiazole Modifications :
    • Substitute the thiadiazole sulfur with oxygen (oxadiazole) for improved solubility.
    • Add methyl or methoxy groups to reduce steric hindrance.
      Example : Ethyl 4-chloro-6-nitroquinoline-3-carboxylate derivatives showed enhanced solubility via ester hydrolysis to carboxylic acids .
      Reference :

What reaction mechanisms explain the cyclization step in the synthesis of the thiadiazole ring?

Answer:
Proposed Mechanism :

Nucleophilic Attack : Thiohydrazide’s sulfur attacks the carbonyl carbon of the hydrazone.

Cyclodehydration : Loss of water forms the thiadiazole ring.

Aromatic Stabilization : Delocalization of electrons in the thiadiazole ring enhances stability.
Key Evidence : FT-IR and 1^1H NMR data confirm intermediate hydrazone formation and subsequent cyclization .
Reference :

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